molecular formula C14H18ClN3O3 B2558954 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899745-12-1

4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2558954
CAS No.: 899745-12-1
M. Wt: 311.77
InChI Key: WEHHCSWUPCBRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C14H18ClN3O3 and its molecular weight is 311.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid and its derivatives have been extensively studied for their synthesis and antimicrobial activities. Novel triazole derivatives, including those related to the specified compound, have been synthesized and found to possess good or moderate activities against various test microorganisms. These compounds are synthesized from various ester ethoxycarbonylhydrazones with primary amines, showcasing their potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Evaluation as Allosteric Enhancers

A series of derivatives including this compound were synthesized and evaluated for their role as allosteric enhancers of the A1 adenosine receptor. The structural variations and substituents on the phenyl ring attached to the piperazine significantly influenced the allosteric enhancer activity, with specific derivatives showing notable activity in binding and functional studies (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).

Anticancer Activity

Compounds related to this compound have also been synthesized and screened for their anticancer activities. Notably, derivatives of S-glycosyl and S-alkyl 1,2,4-triazinone showed significant in vitro anticancer activities against various cancer cell lines, indicating their potential as cytotoxic agents in cancer therapy (Saad & Moustafa, 2011).

Hemostatic Activity

New derivatives including this compound were synthesized and evaluated for their hemostatic activity. Certain compounds in this series demonstrated high hemostatic activity with low acute toxicity, suggesting a promising avenue for developing new therapeutic agents targeting the blood coagulation system (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).

Differentiation Activity in Human Leukemic Cells

Piperazine derivatives of butyric acid, related to this compound, have shown significant differentiation activity and growth inhibition in human erythroleukemia K562 cells and myeloid leukemia HL60 cells. These compounds have opened new pathways for understanding the mechanisms of action of butyric acid and its analogues on the coupling of growth and differentiation in neoplastic cells, without inducing significant toxicity in mice (Gillet, Jeannesson, Sefraoui, Arnould-Guérin, Kirkiacharian, Jardillier, & Pieri, 1997).

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHHCSWUPCBRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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